molecular formula C16H23FN2O2 B12076766 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12076766
M. Wt: 294.36 g/mol
InChI Key: HNANBASYQSIBDD-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate group and a substituted phenyl ring (4-fluoro-2-methyl substitution). Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The tert-butyl ester group enhances stability and facilitates further synthetic modifications.

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-(4-fluoro-2-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-11-9-12(17)5-6-13(11)14-10-19(8-7-18-14)15(20)21-16(2,3)4/h5-6,9,14,18H,7-8,10H2,1-4H3

InChI Key

HNANBASYQSIBDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CN(CCN2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the fluoro-methyl-phenyl precursor, which is then reacted with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, tetrahydrofuran (THF), and various oxidizing and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester serves as an intermediate in the synthesis of more complex molecules. Its unique piperazine structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Key Reactions:

  • Oxidation: Can yield carboxylic acids.
  • Reduction: Can produce alcohols or amines.
  • Substitution: Enables the introduction of different functional groups.

Biology

The compound has been studied for its interactions with biological molecules, particularly its potential effects on neurokinin receptors. These receptors are involved in pain and stress responses, suggesting that this compound may have implications in pain management and anxiety disorders.

Mechanism of Action:
Research indicates that it may act as an antagonist at neurokinin (NK1) receptors, which has therapeutic potential in treating anxiety and depression disorders.

Medicine

In medicinal chemistry, 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is being investigated for its potential therapeutic effects. Its ability to modulate receptor activity positions it as a candidate for drug development targeting various neurological conditions.

Case Studies:

  • A study exploring its effects on NK1 receptors demonstrated significant promise in reducing anxiety-like behaviors in animal models.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Features Reference
Target Compound: 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 4-Fluoro-2-methyl-phenyl Not explicitly stated Fluorine and methyl groups enhance lipophilicity and metabolic stability
(R)-3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester 4-Fluoro-benzyl C₁₆H₂₃FN₂O₂ 294.36 ≥98% Chiral center; benzyl group increases steric bulk
4-(1-m-tolyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (11d) 1-m-tolyl-ethyl C₁₈H₂₈N₂O₂ 304.22 12% yield Low yield suggests synthetic challenges with ethyl-tolyl substitution
4-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 4-Chloro-phenyl C₁₅H₂₀ClN₂O₂ 295.79 Chlorine substituent enhances electronegativity and binding affinity
2-(4-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 4-Trifluoromethyl-phenyl C₁₆H₂₀F₃N₂O₂ 338.34 95% Strong electron-withdrawing CF₃ group improves metabolic resistance
tert-Butyl 4-(3-Methoxy-2-Methyl-3-oxopropyl)piperazine-1-carboxylate 3-Methoxy-2-methyl-3-oxopropyl C₁₄H₂₆N₂O₄ 286.37 Ester and ketone functionalities enable diverse reactivity

Key Observations:

  • Substituent Impact on Lipophilicity: Fluorine and trifluoromethyl groups (e.g., ) increase lipophilicity, enhancing membrane permeability.
  • Synthetic Challenges: Bulky substituents (e.g., 1-m-tolyl-ethyl in ) result in lower yields (12%), highlighting steric hindrance during synthesis.
  • Chirality: The (R)-configured benzyl derivative () demonstrates the role of stereochemistry in receptor interactions.

Physicochemical and Pharmacological Properties

While biological data for the target compound are unavailable, analogs provide clues:

  • Solubility: Compounds with polar groups (e.g., methoxycarbonyl in ) exhibit improved aqueous solubility.
  • Metabolic Stability: Trifluoromethyl derivatives () resist oxidative metabolism, prolonging half-life.
  • Receptor Binding: Chloro-substituted analogs () are prevalent in kinase inhibitors due to halogen bonding.

Biological Activity

3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound with significant biological interest due to its structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical characteristics:

Property Details
Molecular FormulaC16H23FN2O2
Molecular Weight294.36 g/mol
IUPAC Nametert-butyl 3-(4-fluoro-2-methylphenyl)piperazine-1-carboxylate
InChI KeyHNANBASYQSIBDD-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)F)C2CN(CCN2)C(=O)OC(C)(C)C

The biological activity of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an antagonist at neurokinin (NK1) receptors, which are implicated in pain and stress responses. This antagonist activity suggests potential applications in treating anxiety and depression disorders .

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antidepressant Effects : Studies have shown that derivatives of piperazine compounds exhibit significant antidepressant properties by modulating serotonin pathways .
  • Anticancer Activity : Research on similar piperazine derivatives indicates potential cytotoxic effects against various cancer cell lines, suggesting that this compound might also possess similar properties .
  • Antimicrobial Properties : Some studies have indicated that piperazine derivatives can exhibit antibacterial and antifungal activities, although specific data on this compound is limited .

Case Study 1: Antidepressant Activity

A study focused on the pharmacological characterization of piperazine derivatives highlighted the efficacy of 3-(4-Fluoro-2-methyl-phenyl)-piperazine derivatives in preclinical models. The compound demonstrated a high affinity for NK1 receptors, which are known to be involved in mood regulation. The findings suggest a promising avenue for developing new antidepressants based on this scaffold .

Case Study 2: Anticancer Potential

In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The results indicated that modifications to the piperazine structure could enhance anticancer activity, warranting further investigation into this specific compound's potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
4-Fluoro-2-methylbenzaldehydeModerate anticancer activity
tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamateStrong NK1 receptor antagonism
Other piperazine derivativesVarious activities including antidepressant and antimicrobial effects

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step functionalization of a piperazine core. A standard approach includes:

  • Step 1 : Reacting 1,1-dimethylethylamine with a substituted phenylpiperazine carboxylic acid under anhydrous conditions (e.g., THF at 0–20°C) to form the tert-butyl ester .
  • Step 2 : Introducing the 4-fluoro-2-methylphenyl group via nucleophilic substitution or coupling reactions, often using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under microwave irradiation or reflux .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether is commonly employed .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1THF, 0°C, 2 h72
2Pd(PPh₃)₄, 100°C91

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : The tert-butyl group appears as a singlet at ~1.46 ppm (t-Bu, 9H). The piperazine protons resonate as broad multiplets between 3.0–3.5 ppm, while aromatic protons from the fluorophenyl group show splitting patterns dependent on substitution (e.g., doublets for para-fluoro) .
  • X-ray Crystallography : Crystal structures (e.g., triclinic system, P1 space group) confirm steric effects of the tert-butyl group and planarity of the phenylpiperazine moiety .
  • LCMS : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 372.2 for intermediates) .

Q. What are the typical reactivity profiles of the piperazine and tert-butyl ester groups?

  • Piperazine Ring : Undergoes alkylation, acylation, or substitution at the secondary amines. The electron-withdrawing fluoro group on the phenyl ring may reduce nucleophilicity .
  • tert-Butyl Ester : Stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane) to yield carboxylic acids or amines .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and functionalization of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies potential biological targets. For example:

  • Reaction Design : Transition state modeling for Suzuki-Miyaura couplings improves regioselectivity of aryl substitutions .
  • Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., THF vs. DMF) to enhance yields .

Q. What strategies resolve contradictions in reported reaction yields for its synthesis?

Discrepancies often arise from:

  • Catalyst Loading : Excess Pd(PPh₃)₄ (>5 mol%) may degrade products, reducing yields .
  • Temperature Control : Microwave-assisted reactions (100°C) achieve higher yields than standard reflux (60°C) due to faster kinetics .
  • Workflow : Compare protocols using Design of Experiments (DoE) to isolate critical variables (e.g., pH, solvent polarity) .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The piperazine-tert-butyl ester scaffold serves as a linker in PROTACs, enabling:

  • E3 Ligase Recruitment : Structural analogs (e.g., 4-(3,3-difluoropiperidin-4-yl)piperazine-1-carboxylate) bind CRBN or VHL ligases .
  • Bifunctional Design : Conjugation via amidation or click chemistry connects target-binding motifs (e.g., kinase inhibitors) to E3 ligands .

Q. What analytical methods differentiate stereoisomers or impurities in synthesized batches?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (hexane:IPA eluent) .
  • HRMS-ESI : Detects trace impurities (e.g., de-esterified byproducts) with ppm-level accuracy .

Data Contradiction Analysis

Q. Why do oxidation reactions of this compound yield conflicting products in literature?

Variations arise from:

  • Oxidant Choice : KMnO₄ in acidic media produces carboxylic acids, while CrO₃ yields ketones .
  • Substrate Protection : Unprotected piperazine amines may undergo side reactions (e.g., over-oxidation to nitro groups) .

Methodological Recommendations

Q. How to troubleshoot low yields in coupling reactions involving the fluorophenyl group?

  • Dry Conditions : Use anhydrous solvents (e.g., THF) and molecular sieves to prevent hydrolysis .
  • Catalyst Activation : Pre-stir Pd catalysts with ligands (e.g., PPh₃) to enhance activity .

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Flash Chromatography : Use gradients of ethyl acetate/hexanes (10–40%) with 0.25% Et₃N to suppress piperazine protonation .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

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